molecular formula C5H10N2O2 B035311 4-Hydroxypiperazine-1-carbaldehyde CAS No. 109142-44-1

4-Hydroxypiperazine-1-carbaldehyde

Cat. No.: B035311
CAS No.: 109142-44-1
M. Wt: 130.15 g/mol
InChI Key: NUVOEAQMIOYUBT-UHFFFAOYSA-N
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Description

4-Hydroxypiperazine-1-carbaldehyde is a piperazine derivative characterized by a hydroxyphenyl substituent and a carbaldehyde (-CHO) functional group. The carbaldehyde group confers electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions, which are critical in medicinal chemistry for forming Schiff bases or heterocyclic scaffolds .

Properties

CAS No.

109142-44-1

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-hydroxypiperazine-1-carbaldehyde

InChI

InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2

InChI Key

NUVOEAQMIOYUBT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C=O)O

Canonical SMILES

C1CN(CCN1C=O)O

Synonyms

1-Piperazinecarboxaldehyde,4-hydroxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

4-(3-Nitrophenyl)piperazine-1-carbaldehyde (CAS 1081115-59-4)
  • Structure : Features a 3-nitrophenyl substituent instead of hydroxyphenyl.
  • Key Properties: The nitro (-NO₂) group is electron-withdrawing, reducing electron density on the piperazine ring and altering reactivity compared to the hydroxyl (-OH) group in 4-Hydroxypiperazine-1-carbaldehyde. Molecular Formula: C₁₁H₁₃N₃O₃.
1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine (CAS 67914-60-7)
  • Structure : Replaces the carbaldehyde with an acetyl group (-COCH₃).
  • Key Properties :
    • The acetyl group enhances stability compared to the reactive carbaldehyde, making it more suitable as a pharmaceutical intermediate.
    • Molecular Formula: C₁₂H₁₆N₂O₂.
  • Applications : Employed as a laboratory chemical and intermediate in drug synthesis, particularly for compounds targeting neurological or inflammatory pathways .
N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride (CAS 1172075-70-5)
  • Structure : Substitutes the carbaldehyde with a carboxamide (-CONH₂) group and a 4-chlorophenyl moiety.
  • Molecular Formula: C₁₁H₁₅Cl₂N₃O.

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison
Compound Substituent Functional Group Reactivity Profile Key Applications
This compound 4-Hydroxyphenyl -CHO High (electrophilic) Drug intermediate, bioactivity studies
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl -CHO Moderate (electron-deficient) Receptor-targeted drug design
1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine 4-Hydroxyphenyl -COCH₃ Low (stable) Pharmaceutical intermediate
N-(4-Chlorophenyl)piperazine-1-carboxamide 4-Chlorophenyl -CONH₂ High (hydrogen-bond donor) CNS drug development
Table 2: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound C₁₁H₁₃N₂O₂ 223.24 ~1.2 Moderate in polar solvents
4-(3-Nitrophenyl)piperazine-1-carbaldehyde C₁₁H₁₃N₃O₃ 251.24 ~1.8 Low (non-polar solvents)
1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine C₁₂H₁₆N₂O₂ 236.27 ~0.9 High in DMSO
N-(4-Chlorophenyl)piperazine-1-carboxamide C₁₁H₁₅Cl₂N₃O 276.16 ~2.5 Low (aqueous)

Preparation Methods

Direct Formylation of 4-Hydroxypiperazine

The direct introduction of a formyl group onto the piperazine nitrogen represents the most straightforward route. This method leverages Vilsmeier-Haack formylation , wherein 4-hydroxypiperazine reacts with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via the generation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Optimization Insights :

  • Solvent Systems : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are critical for stabilizing reactive intermediates. Patented methodologies highlight DMSO’s role in analogous reactions, where it enhances electrophilic reactivity.

  • Temperature : Elevated temperatures (80–100°C) accelerate iminium formation but risk over-oxidation. A balance is achieved by maintaining reflux conditions (110–130°C) as demonstrated in piperazine derivatization.

Challenges : Competing N-acylation or O-formylation at the hydroxyl group necessitates careful pH control. Alkaline conditions (pH 8–9) favor selective N-formylation, as evidenced by protocols for acetylating 4-hydroxyphenylpiperazine.

Oxidation of 4-Hydroxypiperazine-1-methanol

An alternative strategy involves the oxidation of a hydroxymethyl precursor (4-hydroxypiperazine-1-methanol) to the corresponding aldehyde. Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated oxidation are employed to achieve this transformation.

Case Study :

  • Reagents : Sodium borohydride (NaBH₄) is used to reduce a ketone intermediate to the alcohol, followed by oxidation. This two-step approach mirrors the synthesis of 4-hydroxypiperidine from 4-piperidone.

  • Yield Enhancement : Sequential reduction-oxidation steps yield this compound in 72–78% overall yield when using NaBH₄ in methanol and TEMPO/NaOCl in dichloromethane.

Data Table 1: Comparative Analysis of Oxidation Methods

MethodReagentsSolventTemperature (°C)Yield (%)
Swern OxidationOxalyl chloride, DMSOCH₂Cl₂-50 to 065
TEMPO/NaOClTEMPO, NaOCl, KBrH₂O/CH₂Cl₂0–2578
PCCPyridinium chlorochromateCH₂Cl₂2558

Reductive Amination Routes

Reductive amination between glyoxal and 4-hydroxypiperazine offers a one-pot synthesis pathway. This method condenses glyoxal with the secondary amine under reducing conditions (e.g., sodium cyanoborohydride or hydrogen/palladium).

Process Details :

  • Catalytic Hydrogenation : Pressures of 1–5 atm and temperatures of 20–50°C are optimal, as validated by hydrogenation protocols for nitroarene intermediates.

  • Selectivity : The use of palladium on charcoal (Pd/C) ensures minimal over-reduction to the alcohol, achieving aldehyde yields exceeding 70%.

Protection-Deprotection Strategies

Multi-step syntheses often employ protective groups to mitigate side reactions. For instance, Boc-protection of the piperazine nitrogen prior to formylation prevents unwanted N-alkylation.

Protocol Adaptation :

  • Boc Protection : React 4-hydroxypiperazine with di-tert-butyl dicarbonate (Boc₂O) in methanol, yielding N-Boc-4-hydroxypiperazine.

  • Formylation : Introduce the aldehyde via Vilsmeier-Haack conditions.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA), isolating the target compound.

Advantages : This method achieves >85% purity, as demonstrated in analogous N-Boc-piperidine syntheses.

Solvent and Catalytic System Innovations

Solvent Effects on Reaction Efficiency

  • Aprotic Solvents : DMSO and NMP enhance electrophilic reactivity in formylation, reducing reaction times by 30–40% compared to protic solvents.

  • Water-Co-Solvent Systems : Methanol-water mixtures improve solubility of polar intermediates, critical for NaBH₄ reductions.

Catalytic Advances

  • Palladium Catalysts : Pd/C (5% loading) under hydrogenation conditions achieves selective aldehyde formation without over-reduction.

  • Base Additives : Potassium carbonate (K₂CO₃) neutralizes acidic byproducts, preventing decomposition of sensitive intermediates .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-Hydroxypiperazine-1-carbaldehyde?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example:
  • Oxidation : Use hydrogen peroxide (H₂O₂) under controlled temperatures (0–25°C) in solvents like ethanol or dichloromethane (DCM) to introduce the aldehyde group .
  • Nucleophilic Substitution : Piperazine derivatives can react with chloroacetyl or benzodioxinylcarbonyl reagents in the presence of catalysts (e.g., triethylamine) to form intermediates. Optimize yields by adjusting solvent polarity and reaction time .
    Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and aldehyde group (δ 9.5–10.5 ppm) .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Resolve potential twinning or disordered electron density by iterative least-squares cycles .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and moisture. Thermal decomposition may release CO, CO₂, or toxic fumes .
  • Safety : Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

  • Methodological Answer :
  • Substituent Modification : Synthesize analogs by replacing the hydroxyl group with halogens (Cl/F) or alkyl chains. Test biological activity (e.g., antimicrobial assays) to correlate substituent effects with potency .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., enzymes or receptors). Compare docking scores with experimental IC₅₀ values .
  • Data Analysis : Apply multivariate regression to quantify contributions of electronic (Hammett σ) or steric (Taft Es) parameters to activity .

Q. What computational methods are effective in predicting the reactivity and interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability. Analyze RMSD plots for backbone flexibility .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Methodological Answer :
  • Refinement Strategies : In SHELXL, adjust occupancy factors for disordered atoms and apply TWIN/BASF commands for twinned crystals .
  • Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) or R₁/R₁ₐ discrepancies >5% .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .

Q. What experimental approaches elucidate the reaction mechanisms involving this compound in complex syntheses?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plots) to determine activation energy .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O or D₂O to trace hydrolysis pathways. Analyze isotopic shifts via MS .
  • Trapping Intermediates : Quench reactions at timed intervals with nucleophiles (e.g., NH₂OH) to isolate and characterize transient species .

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